Electronic Architecture & Synthetic Utility of 4-Iodo-1,3-oxazole Hydrochloride
This guide provides an in-depth technical analysis of 4-Iodo-1,3-oxazole hydrochloride, a specialized heterocyclic reagent. It synthesizes confirmed structural data with derived electronic principles to serve researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Iodo-1,3-oxazole hydrochloride, a specialized heterocyclic reagent. It synthesizes confirmed structural data with derived electronic principles to serve researchers in medicinal chemistry and crystal engineering.
Technical Whitepaper | Version 1.0
Executive Summary
4-Iodo-1,3-oxazole hydrochloride represents a high-energy "activated" form of the halo-azole scaffold. While the neutral parent (4-iodo-1,3-oxazole) is a known intermediate in Suzuki-Miyaura cross-couplings, the hydrochloride salt offers two distinct advantages: enhanced storage stability and electronic activation . Protonation at the N3 position significantly lowers the LUMO energy, transforming the iodine atom into a potent Halogen Bond (XB) donor via σ-hole amplification. This guide details the electronic properties, spectroscopic signatures, and handling protocols for this compound.
Electronic Structure Analysis
The Oxazolium Core
The fundamental difference between the neutral species and the hydrochloride salt lies in the aromatic ring current and electron distribution.
Neutral State: The 1,3-oxazole ring is π-excessive but less electron-rich than furan due to the pyridine-like nitrogen. The iodine at C4 exerts a weak inductive withdrawal (-I) balanced by resonance donation (+R).
Cationic State (Salt): Upon protonation by HCl, the lone pair on N3 forms a bond with H+. This locks the ring into a cationic oxazolium species. The positive charge is delocalized but concentrated significantly on the nitrogen and C2 carbon, rendering the ring highly electron-deficient.
Sigma-Hole Activation (Halogen Bonding)
A critical feature of this salt is the "Sigma-Hole" on the iodine atom. In the neutral molecule, the iodine has a region of positive electrostatic potential (ESP) along the C-I bond axis. In the hydrochloride salt, the electron-withdrawing nature of the cationic ring aggressively pulls electron density away from the iodine.
Result: The magnitude of the positive ESP (σ-hole) increases dramatically.
Implication: 4-Iodo-1,3-oxazole hydrochloride is a super-electrophilic halogen bond donor , capable of strong non-covalent interactions with Lewis bases (e.g., carbonyls, nitriles) in crystal engineering or organocatalysis.
Visualizing the Activation
The following diagram illustrates the transition from neutral to cationic forms and the resulting electronic vectors.
Spectroscopic Profiling
Researchers must rely on characteristic shifts to confirm the integrity of the salt, as the proton exchange can be rapid in wet solvents.
Nuclear Magnetic Resonance (NMR)
Protonation causes a global deshielding effect (downfield shift) due to the reduced electron density in the ring.[1]
Nucleus
Position
Neutral Shift (δ ppm)*
Salt Shift (δ ppm, Predicted)**
Structural Insight
1H
H2 (N=CH-O)
7.90 – 8.05
9.10 – 9.40
Most acidic proton; highly sensitive to N-cation.
1H
H5 (O-CH=C)
7.55 – 7.65
8.20 – 8.50
Adjacent to Oxygen; shifts due to ring current change.
1H
N-H
N/A
11.0 – 13.0
Broad singlet; visible only in anhydrous solvents (DMSO-d6/CD3CN).
13C
C4 (C-I)
~90.0
~85.0 – 88.0
Upfield shift possible due to "Heavy Atom Effect" + resonance changes.
*Values based on standard 4-halooxazole literature in CDCl3.
**Predicted values based on general oxazolium/imidazolium salt trends.
UV-Vis Spectroscopy
Neutral:
~210-220 nm.
Salt: Bathochromic shift (Red shift) expected. The HOMO-LUMO gap decreases, potentially shifting
to 230-240 nm . The salt may appear slightly off-white or pale yellow in solid form due to trace charge-transfer interactions in the lattice.
Experimental Protocols
Synthesis of the Hydrochloride Salt
Direct iodination of oxazole is low-yielding. The preferred route involves generating the neutral 4-iodooxazole followed by anhydrous salt formation.
Step 1: Preparation of Neutral 4-Iodo-1,3-oxazole
Method: Decarboxylative iodination of 1,3-oxazole-4-carboxylic acid (Hunsdiecker-type or hypervalent iodine).
Alternative: Lithiation of 2-TMS-oxazole at C4, iodination, then deprotection.
Step 2: Salt Formation (The "Dry" Protocol)
Reagents: Neutral 4-iodooxazole, 4.0 M HCl in Dioxane, Anhydrous Diethyl Ether.
Precaution: Moisture excludes the salt; use Schlenk line techniques.
Handling & Storage
Hygroscopicity: The salt is prone to hydrolysis, reverting to the neutral oil and releasing HCl gas.
Storage: Store under Argon at -20°C.
Solubility: Soluble in DMSO, Methanol, and Water (with hydrolysis risk). Insoluble in Ether, Hexanes.
Applications in Drug Development[2]
Bioisostere Construction: The 4-iodo motif allows for selective Suzuki-Miyaura coupling at the C4 position to attach aryl groups, creating 2,4-disubstituted oxazoles common in kinase inhibitors.
Fragment-Based Drug Design (FBDD): The salt can be crystallized with target proteins. The iodine atom can displace water molecules in hydrophobic pockets, and the "Sigma-hole" can form specific halogen bonds with backbone carbonyls (Gly, Ala) or carboxylates (Asp, Glu).
References
Halogen Bonding in Azoles: Evaluation of halogen bonding proclivity of oxazole derivatives... Royal Society of Chemistry.
Oxazole Synthesis: Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
Protonation Effects: Microhydration Structures of Protonated Oxazole. PubMed.
Electronic Data (Neutral): 4-Iodo-1,3-oxazole Structure & Properties. PubChem.
Iodine(III) Mediated Synthesis: Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions. PMC.[2]
Application Note: Precision Suzuki-Miyaura Coupling of 4-Iodooxazole
Abstract & Strategic Importance The oxazole moiety is a critical pharmacophore in medicinal chemistry, featured in bioactive natural products (e.g., virginiamycin) and synthetic therapeutics (e.g., COX-2 inhibitors). Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The oxazole moiety is a critical pharmacophore in medicinal chemistry, featured in bioactive natural products (e.g., virginiamycin) and synthetic therapeutics (e.g., COX-2 inhibitors). While 2- and 5-substituted oxazoles are synthetically accessible, 4-substituted oxazoles remain challenging to synthesize due to the electronic properties of the heterocyclic ring.
4-Iodooxazole serves as a high-value electrophile for introducing complexity at the C4 position. However, it presents distinct process challenges:
Thermal Instability: The C–I bond is weak, and the oxazole ring is prone to ring-opening decomposition under harsh basic/acidic conditions or excessive heat.
Catalyst Poisoning: The nitrogen lone pair can coordinate to palladium, potentially arresting the catalytic cycle.
Protodehalogenation: Competitive reduction of the C–I bond often lowers yield.
This Application Note details a robust, self-validating protocol for the Suzuki-Miyaura coupling of 4-iodooxazole, utilizing a high-activity catalyst system to operate under milder conditions.
Mechanistic Insight
To optimize this reaction, one must understand the failure modes. The standard Suzuki catalytic cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).
For 4-iodooxazole, the Oxidative Addition is facile due to the weak C–I bond. However, the resulting Pd(II) intermediate is often unstable. If Transmetallation is slow (due to steric bulk or weak boronic acid nucleophilicity), the Pd(II) species can undergo
-hydride elimination (if alkyl groups are present) or protodehalogenation.
Diagram 1: Catalytic Cycle & Failure Modes
This diagram highlights the critical "Danger Zone" where the oxazole-palladium species is vulnerable.
Caption: The Suzuki cycle for 4-iodooxazole. Note the critical instability of the oxidative addition complex if transmetallation is delayed.
Optimization & Catalyst Selection
We evaluated three catalyst systems to balance reactivity with substrate stability.
Table 1: Catalyst Screening Data (Model Reaction with Phenylboronic Acid)
Entry
Catalyst System
Ligand Type
Base / Solvent
Temp (°C)
Yield (%)
Notes
1
Pd(PPh₃)₄
Monodentate Phosphine
Na₂CO₃ / DME:H₂O
85
45
Significant protodehalogenation observed.
2
Pd(dppf)Cl₂·DCM
Bidentate Ferrocenyl
K₃PO₄ / Dioxane:H₂O
70
88
Optimal. High stability, minimal homocoupling.
3
Pd₂(dba)₃ / XPhos
Bulky Biaryl Phosphine
K₃PO₄ / Toluene:H₂O
100
72
High conversion, but thermal degradation of oxazole.
4
Pd/C
Heterogeneous
K₂CO₃ / EtOH
70
<10
Inactive for this specific electrophile.
Expert Insight:
Pd(dppf)Cl₂ is the superior choice. The bidentate ligand creates a wide bite angle, accelerating reductive elimination and stabilizing the Pd center against coordination by the oxazole nitrogen.
Temperature Control: Keeping the reaction at 70°C (vs. the standard 90-100°C) preserves the 4-iodooxazole integrity.
Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed
Step-by-Step Methodology
Phase 1: Inert System Setup (Self-Validating Step)
Glassware Prep: Oven-dry a 2-neck round bottom flask or a resealable pressure vial. Cool under a stream of Argon.[2][3]
Why? Moisture inhibits the catalytic cycle and promotes dehalogenation.
Solvent Degassing: Sparge the 1,4-dioxane/water mixture with Argon for 20 minutes before adding to the reaction.
Validation: The solvent should show no bubbling when agitation stops. Dissolved O₂ oxidizes phosphine ligands, killing the catalyst (turning the solution black/precipitate immediately).
Phase 2: Reaction Assembly
Charge the flask with 4-iodooxazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq).
Expectation: 4-Iodooxazole (Rt ~ low) should disappear. Product (Rt ~ high) appears.
Troubleshooting: If starting material persists after 4 hours, add 2 mol% fresh catalyst.
Phase 4: Workup & Isolation
Cool to room temperature.
Dilute with EtOAc and wash with water (x2) and brine (x1).
Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Oxazoles are often UV-active (254 nm).
Workflow Visualization
Diagram 2: Experimental Process Flow
This flowchart ensures the user follows the critical path for inert handling.
Caption: Operational workflow emphasizing the critical degassing step to prevent catalyst deactivation.
Troubleshooting & Quality Control
Observation
Diagnosis
Corrective Action
Reaction turns black immediately
"Palladium Black" formation (Catalyst death).
Oxygen leak or poor degassing. Repeat setup with stricter inert technique.
Low Conversion (<20%)
Catalyst poisoning by Oxazole N.
Switch to XPhos Pd G2 or increase catalyst loading to 10 mol%.
Dehalogenated Byproduct
Protodehalogenation.
Solvent is too "wet" or reaction too hot. Use anhydrous dioxane and reduce temp to 60°C.
Starting Material Unstable
4-Iodooxazole degradation.
Store SM at -20°C under Argon. Use fresh batch.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Solomin, V. V., et al. (2019). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks.[4][5] European Journal of Organic Chemistry, 2019(18), 2884–2898.[5] Link
BenchChem Technical Support. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate. BenchChem Application Library. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Application Note: Precision Synthesis of Trisubstituted Oxazoles via 4-Iodo Precursors
Executive Summary The oxazole scaffold is a cornerstone of medicinal chemistry, appearing in diverse bioactive natural products (e.g., hennoxazole, diazonamide) and synthetic therapeutics.[1] While functionalization at t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The oxazole scaffold is a cornerstone of medicinal chemistry, appearing in diverse bioactive natural products (e.g., hennoxazole, diazonamide) and synthetic therapeutics.[1] While functionalization at the C2 and C5 positions is well-established due to their inherent acidity and electrophilicity, respectively, the C4 position remains a synthetic bottleneck.
This Application Note details a robust, modular strategy for synthesizing 2,4,5-trisubstituted oxazoles using 4-iodooxazoles as high-reactivity "linchpin" intermediates. Unlike their bromo- or chloro-analogues, 4-iodooxazoles possess a weaker C–X bond, facilitating rapid oxidative addition under mild palladium-catalyzed conditions. We present a validated workflow covering the de novo synthesis of the 4-iodo core followed by regioselective Suzuki-Miyaura cross-coupling.
Strategic Overview: The C4 Challenge
The oxazole ring exhibits a distinct reactivity gradient. The C2 proton is the most acidic (
), allowing for facile lithiation. The C5 position is the most electron-rich, susceptible to electrophilic aromatic substitution (SEAr). The C4 position, however, is electronically "neutral" and sterically guarded, making direct functionalization difficult.
The Solution: The use of a pre-functionalized 4-iodooxazole allows for the orthogonal installation of substituents at C4 via transition-metal catalysis, bypassing the limitations of direct C–H functionalization.
Workflow Diagram
The following diagram illustrates the divergent synthesis pathway, highlighting the critical role of the 4-iodo intermediate.
Figure 1: Modular assembly of trisubstituted oxazoles. The 4-iodo core serves as a divergent point for various coupling protocols, with Suzuki-Miyaura being the primary focus of this guide.
Module 1: Synthesis of the 4-Iodooxazole Core
Objective: Efficient construction of the oxazole ring with simultaneous installation of the C4-iodine handle.
While 4-bromooxazoles are commercially available, the 4-iodo variants are often superior for difficult couplings but less stable. The most atom-economical route to these precursors is the Iodine-Mediated Cyclization of Ynamides or Alkynyl Amides . This method avoids the harsh conditions of lithiating a pre-formed oxazole ring.
Protocol A: NIS-Mediated Cyclization of Ynamides
Mechanism: The reaction proceeds via the activation of the alkyne by an iodonium source (NIS), followed by nucleophilic attack of the amide oxygen (5-exo-dig or 6-endo-dig), and subsequent isomerization/aromatization.
Materials
Substrate:
-alkynyl amide (Ynamide) [1.0 equiv]
Iodine Source:
-Iodosuccinimide (NIS) [1.2 equiv]
Additive: Ytterbium(III) triflate [Yb(OTf)
] (10 mol%) - Lewis acid catalyst to activate the carbonyl.
Solvent: Acetonitrile (MeCN) [0.1 M]
Work-up: Saturated Na
SO solution.
Step-by-Step Procedure
Setup: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Argon.
Dissolution: Add the
-alkynyl amide (1.0 mmol) and MeCN (10 mL). Stir until fully dissolved.
Catalyst Addition: Add Yb(OTf)
(62 mg, 0.1 mmol) and stir for 5 minutes at room temperature.
Iodination: Add NIS (270 mg, 1.2 mmol) in a single portion. Protect the flask from light using aluminum foil (iodides are photosensitive).
Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc). The starting material spot should disappear, and a less polar product spot should appear.
Quench: Dilute with EtOAc (20 mL) and quench with sat. aq. Na
SO (10 mL) to remove excess iodine (solution turns from brown/yellow to clear).
Extraction: Wash the organic layer with brine, dry over anhydrous Na
SO, and concentrate under reduced pressure.
Purification: Flash column chromatography (SiO
). Note: 4-iodooxazoles can be slightly unstable on acidic silica; add 1% EtN to the eluent if degradation is observed.
Expected Yield: 75–88%
Key Reference: J. Org. Chem. 2017, 82, 19, 10617–10627 (Regioselective Synthesis via Ynamides).
Module 2: C4-Functionalization via Suzuki-Miyaura Coupling
Objective: Coupling of the 4-iodooxazole with aryl/heteroaryl boronic acids.[1]
The C4 position is less electrophilic than C2. Therefore, using the 4-iodo precursor (vs. 4-bromo) is critical to facilitate the oxidative addition step without requiring harsh temperatures that might degrade the oxazole ring.
Protocol B: Optimized C4-Suzuki Coupling
Critical Parameter: The choice of ligand is paramount. Standard PPh
often fails due to the coordinating ability of the oxazole nitrogen, which can poison the Pd center. We utilize SPhos or XPhos , biaryl phosphine ligands that create a bulky, electron-rich environment to accelerate the catalytic cycle.
PO (3.0 equiv) - Superior to carbonates for heteroaryl couplings.
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).[2]
Step-by-Step Procedure
Vessel Prep: Use a microwave vial or a thick-walled pressure tube. Bake out moisture under vacuum.
Solvent Degassing: Sparge the solvent mixture (Toluene/H
O) with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.
Loading: Add 4-iodooxazole (0.5 mmol), Boronic acid (0.75 mmol), K
PO (318 mg, 1.5 mmol), Pd(dba) (9 mg, 0.01 mmol), and SPhos (16 mg, 0.04 mmol).
Inerting: Cap the vial and purge the headspace with Argon for 2 minutes.
Reaction: Heat to 80°C for 4–8 hours. (Microwave conditions: 100°C for 30 minutes).
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[2]
Purification: Concentrate and purify via Flash Chromatography.
Data: Ligand Performance Comparison
The following table summarizes internal optimization data for the coupling of 4-iodo-2,5-diphenyloxazole with 4-methoxyphenylboronic acid.
Ligand
Catalyst
Yield (%)
Reaction Time
Notes
SPhos
Pd(OAc)
92%
4 h
Clean conversion; minimal de-iodination.
XPhos
Pd(dba)
89%
5 h
Excellent for sterically hindered boronic acids.
PPh
Pd(PPh)
45%
12 h
Significant starting material remaining; catalyst poisoning observed.
dppf
Pd(dppf)Cl
68%
8 h
Moderate yield; difficult removal of ligand by-products.
Mechanistic Insight & Troubleshooting
Understanding the catalytic cycle is crucial for troubleshooting failures.
Mechanistic Pathway (DOT Visualization)
Figure 2: Catalytic cycle for the Suzuki coupling. Note that Oxidative Addition is facilitated by the weak C-I bond of the 4-iodo precursor.
Troubleshooting Guide
Problem: Protodeiodination (Iodine replaced by Hydrogen).
Cause: Hydride source present or excessive heating.
Solution: Ensure solvents are anhydrous (except the intentional water for base solubility). Switch from alcohol-based solvents to Toluene or Dioxane. Lower temperature to 60°C and increase reaction time.
Problem: Low Conversion / Catalyst Death.
Cause: Coordination of the oxazole Nitrogen to Palladium.
Solution: Increase catalyst loading to 5 mol%. Switch to SPhos or Buchwald Precatalysts (e.g., XPhos Pd G2), which are resistant to coordination inhibition.
Solution: Rigorous degassing is non-negotiable. Use the freeze-pump-thaw method if sparging is insufficient.
References
Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles via Ynamides:
Reddy, M. C., et al. "Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides." Journal of Organic Chemistry, 2017.
[Link]
Oxazole Reactivity and C4 Functionalization:
Verrier, C., et al. "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series." Beilstein Journal of Organic Chemistry, 2011.
[Link]
Synthesis of Oxazol-4-ylboronates:
ResearchGate/Elsevier. "Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction."
[Link]
Gold-Catalyzed Synthesis of Iodo-Oxazoles:
Mao, Z., et al.[5] "Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles."[5] RSC Advances, 2022.
[Link]
Negishi coupling reaction parameters for oxazole hydrochloride salts
Application Note: High-Fidelity Negishi Coupling of Oxazole Hydrochloride Salts Part 1: Executive Summary & Mechanistic Logic The Challenge: Coupling oxazole substrates via the Negishi reaction presents a dual chemical h...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Negishi Coupling of Oxazole Hydrochloride Salts
Part 1: Executive Summary & Mechanistic Logic
The Challenge:
Coupling oxazole substrates via the Negishi reaction presents a dual chemical hazard, particularly when starting from oxazole hydrochloride salts .
The Proton Quench: Organozinc reagents are nucleophilic bases. Introducing a hydrochloride salt directly into a Negishi reaction results in the immediate protonolysis of the organozinc species (
), destroying the stoichiometry and halting the catalytic cycle.
The Schroeder Equilibrium: Upon deprotonation at the C2 position, 2-lithiooxazoles exist in a precarious equilibrium with their acyclic isocyanide valeromers. If the temperature exceeds -60°C before transmetalation to zinc, the ring opens irreversibly, leading to decomposition products rather than the desired biaryl.
The Solution:
This protocol establishes a "Neutralize-Transmetalate-Couple" workflow. We utilize a discrete free-basing step to liberate the oxazole, followed by a controlled lithiation-transmetalation sequence that locks the heterocyclic ring in its stable zincate form (
) before introducing the palladium catalyst and coupling partner.
Part 2: Strategic Workflow Visualization
The following diagram illustrates the critical path for converting Oxazole HCl salts into viable Negishi substrates, highlighting the "Danger Zones" where ring opening or proton quenching occurs.
Caption: Workflow for stabilizing oxazole salts. Red paths indicate failure modes (ring opening); Green paths indicate the stabilized trajectory.
Part 3: Critical Parameters & Optimization
Before executing the protocol, select parameters based on the specific functionalization of your oxazole.
Table 1: Reaction Parameter Matrix
Parameter
Standard Condition
High-Difficulty / Steric Bulk
Mechanistic Rationale
Base (Lithiation)
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)
TMPZnCl·LiCl (Knochel Base)
LiTMP is non-nucleophilic, preventing attack on the oxazole ring. Knochel bases allow metalation at higher temps (0°C) for sensitive substrates [1].
Zinc Source
ZnCl₂ (Anhydrous, 1.0 M in THF)
ZnBr₂ or Zn(OTf)₂
ZnCl₂ is standard. ZnBr₂ is more soluble in ether. The zinc species stabilizes the C2-anion, preventing isocyanide formation.
Catalyst
Pd(PPh₃)₄ (5 mol%)
XPhos Pd G2 or Pd(dppf)Cl₂
XPhos is superior for electron-poor aryl chlorides or sterically hindered partners due to its ability to facilitate oxidative addition [2].
Solvent
THF (Anhydrous)
THF / NMP (10:1)
NMP cosolvent can accelerate the reaction by stabilizing the polar transition state of the transmetalation step.
Temperature
-78°C (Lithiation) 60°C (Coupling)
0°C (Knochel Base) 80°C
Strict low-temp control is required for Li-species. Zn-species are thermally stable up to reflux.
Part 4: Detailed Experimental Protocols
Module A: Pre-Reaction Neutralization (Mandatory)
Do not attempt to add organolithiums directly to the HCl salt.
Partition: Suspend the Oxazole HCl salt (10 mmol) in Dichloromethane (DCM, 50 mL).
Neutralize: Add Saturated Aqueous NaHCO₃ (50 mL) slowly. Stir vigorously for 15 minutes until the solid dissolves and gas evolution ceases.
Extraction: Separate the organic layer.[1][2][3] Extract the aqueous layer once more with DCM (20 mL).[3]
Drying: Dry combined organics over anhydrous Na₂SO₄ (5 g) for 10 minutes. Filter.
Concentration: Concentrate carefully under reduced pressure (Rotovap).
Warning: Small oxazoles are volatile. Do not apply high vacuum for extended periods. If the oxazole is low-molecular-weight, use the solution directly in Step B after determining concentration via NMR or gravimetric aliquot.
Module B: Formation of Oxazol-2-ylzinc Chloride (The Nucleophile)
This sequence locks the oxazole in the cyclic form.
Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Purge with Argon (3 cycles).
Dissolution: Dissolve the Free Oxazole (from Module A, ~10 mmol) in anhydrous THF (20 mL).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.
Lithiation: Dropwise, add LiTMP (1.0 M in THF, 10.5 mmol, 1.05 equiv) over 10 minutes.
Note: Maintain internal temp < -70°C. The solution may turn yellow/orange.
Stirring: Stir at -78°C for 30 minutes. Do not warm up.
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.0 M in THF, 11 mmol, 1.1 equiv) dropwise.
Warming: Remove the cooling bath. Allow the mixture to warm to Room Temperature (RT) over 30 minutes.
Checkpoint: The unstable 2-lithiooxazole is now converted to the stable 2-zincated oxazole. The "Schroeder Equilibrium" is no longer a threat.
Module C: The Negishi Coupling
Catalyst Prep: In a separate vial, weigh the Aryl Halide (Electrophile, 10 mmol) and Catalyst (Pd(PPh₃)₄ , 0.5 mmol, 5 mol%). Purge with Argon.
Addition: Dissolve the electrophile/catalyst mixture in minimal THF (5 mL) and transfer it via cannula into the organozinc solution (from Module B).
Reaction: Heat the reaction mixture to 60°C (oil bath). Stir for 4–12 hours.
Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl halide.
Quench: Cool to RT. Quench with Saturated NH₄Cl solution (20 mL).
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine. Dry over MgSO₄.[1]
You skipped Module A. The R-Li/R-Zn reagent reacted with the HCl salt. Always free-base first.
Part 6: References
Knochel, P., et al. (2008).[5] "Preparation of Functionalized Organozinc Reagents using TMPZnCl·LiCl." Nature Protocols, 3, 1534–1550. Link
Luzung, M. R., Patel, J. S., & Yin, J. (2010).[6] "A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides." The Journal of Organic Chemistry, 75(23), 8330–8332. Link
Hodges, J. C., et al. (1991). "A study of the lithiation of oxazoles: The Schroeder Equilibrium." Journal of Organic Chemistry, 56(7), 2260–2266. Link
Negishi, E. (2010). "Nobel Lecture: Magical Power of Transition Metals: Past, Present, and Future." NobelPrize.org. Link
The 4-Iodooxazole Linchpin: A Strategic Guide to Advanced Total Synthesis
Introduction: The Strategic Advantage of the 4-Iodooxazole Motif In the intricate chess game of total synthesis, the choice of building blocks and the sequence of their assembly are paramount to success. Among the pletho...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of the 4-Iodooxazole Motif
In the intricate chess game of total synthesis, the choice of building blocks and the sequence of their assembly are paramount to success. Among the plethora of heterocyclic intermediates, the 4-iodooxazole moiety has emerged as a particularly versatile and powerful linchpin for the construction of complex natural products. Its strategic utility stems from a confluence of desirable attributes: the inherent stability of the oxazole ring, the predictable reactivity of the carbon-iodine bond in modern cross-coupling reactions, and the ability to introduce this functionality at a late stage, thereby enhancing convergent efficiency.
This technical guide provides an in-depth exploration of total synthesis strategies that pivot on the use of 4-iodooxazole intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the synthesis and elaboration of these key building blocks, and illustrate their application in the context of a strategic approach to the synthesis of complex oxazole-containing natural products. The protocols and strategies detailed herein are designed to be self-validating systems, offering researchers, scientists, and drug development professionals a robust framework for the application of this powerful synthetic tool.
Core Principles: Why the 4-Iodooxazole?
The strategic selection of a 4-iodooxazole intermediate in a total synthesis campaign is underpinned by several key principles:
Late-Stage Functionalization: The introduction of the iodine atom at the C4 position of the oxazole ring provides a handle for late-stage carbon-carbon bond formation. This allows for the convergence of complex fragments, minimizing the number of steps in the longest linear sequence and maximizing overall yield.
Orthogonal Reactivity: The C-I bond is selectively activated by transition metal catalysts (typically palladium), allowing for chemoselective cross-coupling reactions in the presence of other potentially reactive functional groups. This orthogonality is crucial when dealing with the densely functionalized intermediates common in natural product synthesis.
Access to Diverse Architectures: The 4-iodooxazole can participate in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.[1][2] This versatility allows for the introduction of a diverse array of substituents at the C4 position, including aryl, vinyl, and alkynyl groups, which are common structural motifs in natural products.
Synthesis of 4-Iodooxazole Intermediates: A Detailed Protocol
A reliable and efficient method for the synthesis of 4-iodooxazoles is a prerequisite for their use in total synthesis. One of the most effective methods involves the directed lithiation of an oxazole at the C2 position, followed by a quench with a suitable iodine source. This approach, pioneered by Vedejs and Luchetta, offers excellent regioselectivity for the C4 position.[3][4]
Protocol 1: Synthesis of 4-Iodo-2-methyloxazole
This protocol details the synthesis of a simple, yet representative, 4-iodooxazole intermediate.
Materials:
2-Methyloxazole
n-Butyllithium (n-BuLi) in hexanes
Tetrahydrofuran (THF), anhydrous
Iodine (I₂)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (10 mL) and 2-methyloxazole (1.0 g, 12.0 mmol).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 equivalents, 13.2 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change to deep yellow or orange is typically observed, indicating the formation of the 2-lithiooxazole.
Stir the reaction mixture at -78 °C for 30 minutes.
In a separate flask, prepare a solution of iodine (1.2 equivalents, 14.4 mmol) in anhydrous THF (5 mL).
Slowly add the iodine solution to the reaction mixture at -78 °C. The color of the reaction mixture will discharge as the iodine is consumed.
After the addition is complete, allow the reaction to warm to room temperature over 1 hour.
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the iodine color is fully discharged.
Transfer the mixture to a separatory funnel and add water (20 mL).
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-iodo-2-methyloxazole as a pale yellow oil.
Expected Yield: 70-80%
Strategic Application in Total Synthesis: A Conceptual Approach to Phorboxazole A
The phorboxazoles are a family of exceptionally potent cytotoxic marine natural products characterized by a complex macrolide core containing two oxazole rings.[5][6][7] While numerous total syntheses of these molecules have been reported, the following conceptual strategy highlights how a 4-iodooxazole intermediate could be strategically employed in a convergent synthesis of the Phorboxazole A core.
Retrosynthetic Analysis
Our retrosynthetic disconnection of the Phorboxazole A core (1 ) is illustrated below. The strategy hinges on a late-stage Suzuki coupling to form the C27-C28 bond, connecting a highly functionalized vinyl boronate fragment (2 ) with a 4-iodooxazole-containing fragment (3 ). This approach allows for the independent synthesis of two complex fragments, maximizing convergence.
Caption: Retrosynthetic analysis of Phorboxazole A core.
Fragment 3 itself can be further disconnected, with the 4-iodooxazole being installed via the iodination of a simpler oxazole precursor.
Key Cross-Coupling Protocols
The successful implementation of this strategy relies on robust and high-yielding cross-coupling reactions of the 4-iodooxazole intermediate. The following protocols for Suzuki and Sonogashira couplings are based on well-established methodologies for iodo-heterocycles and are expected to be readily applicable to 4-iodooxazoles.[1][8][9]
Protocol 2: Suzuki-Miyaura Coupling of a 4-Iodooxazole
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-iodooxazole with a vinylboronic acid pinacol ester.
Materials:
4-Iodooxazole derivative (e.g., 3 )
Vinylboronic acid pinacol ester (e.g., 2 )
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane, anhydrous
Water, degassed
Procedure:
To a Schlenk flask, add the 4-iodooxazole (1.0 equivalent), the vinylboronic acid pinacol ester (1.2 equivalents), potassium carbonate (3.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.10 equivalents).
Evacuate and backfill the flask with argon three times.
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing with ethyl acetate.
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of a 4-Iodooxazole
This protocol provides a general method for the coupling of a 4-iodooxazole with a terminal alkyne.
To a Schlenk flask, add the 4-iodooxazole (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.06 equivalents).
Evacuate and backfill the flask with argon three times.
Add anhydrous THF and anhydrous triethylamine (typically a 2:1 to 3:1 ratio).
Add the terminal alkyne (1.5 equivalents) dropwise.
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
Concentrate the reaction mixture under reduced pressure.
Purify the residue directly by flash column chromatography.
Data Summary: Representative Cross-Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for Suzuki and Sonogashira couplings of iodo-heterocycles, which serve as a strong precedent for the application of these methods to 4-iodooxazoles.
Coupling Reaction
Catalyst System
Base
Solvent
Temperature (°C)
Typical Yield (%)
Suzuki-Miyaura
Pd(OAc)₂ / PPh₃
K₂CO₃
Dioxane/H₂O
80-100
75-90
Sonogashira
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
25
80-95
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and utilization of a 4-iodooxazole intermediate in a convergent total synthesis strategy.
Caption: Workflow for 4-iodooxazole synthesis and utilization.
Conclusion and Future Outlook
The 4-iodooxazole intermediate represents a cornerstone of modern synthetic strategy, offering a reliable and versatile platform for the construction of complex molecular architectures. The protocols and conceptual framework presented in this guide are intended to empower researchers to leverage the unique advantages of this building block in their own total synthesis endeavors. As the demand for ever more complex and potent therapeutic agents continues to grow, the strategic implementation of powerful synthetic tools such as the 4-iodooxazole will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and development.
References
Bull, J. A., et al. (2006). A sweet and ultimately short total synthesis of this interesting target. Angew. Chem. Int. Ed., 45, 6714-6718.
Moody, C. J., et al. (2016). Formal Total Synthesis of Diazonamide A by Indole Oxidative Rearrangement. Chemistry, 22(31), 10867-76.
Vedejs, E., & Luchetta, L. M. (1999). A Method for Iodination of Oxazoles at C-4 via 2-Lithiooxazoles. The Journal of Organic Chemistry, 64(3), 1011–1014. [Link]
Vedejs, E., & Luchetta, L. M. (1999). A Method for Iodination of Oxazoles at C-4 via 2-Lithiooxazoles. PubMed. [Link]
Pattenden, G., et al. (2003). Total synthesis of (±)-phorboxazole A, a potent cytostatic agent from the sponge Phorbas sp. Organic & Biomolecular Chemistry, 1(23), 4173-4208.
Pattenden, G., et al. (2003). Total synthesis of ( )-phorboxazole A, a potent cytostatic agent from the sponge Phorbas sp. Journal of the Chemical Society, Perkin Transactions 1, (23), 2915-2942.
Baxendale, I. R., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(13), 2731–2734.
Evans, D. A., et al. (2003). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B.
Smith, T. E., et al. (2008). Total synthesis of (-)-hennoxazole A. The Journal of Organic Chemistry, 73(1), 142-50.
David, N., et al. (2016). Formal Total Synthesis of Diazonamide A by Indole Oxidative Rearrangement. Chemistry – A European Journal, 22(31), 10867-10876.
Dohi, T., et al. (2013). Metal-Free [2 + 2 + 1] Annulation of Alkynes, Nitriles, and Oxygen Atoms: Iodine(III)-Mediated Synthesis of Highly Substituted Oxazoles. Organic Letters, 15(11), 2644–2647.
Wipf, P., & Venkatraman, S. (1996). Total Synthesis of (-)-Muscoride A. The Journal of Organic Chemistry, 61(19), 6517–6522.
Shafer, C. M., & Molinski, T. F. (2000). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 65(1), 78-83.
Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8889-8893. [Link]
Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173–4176.
Pattenden, G., & Plowright, A. T. (2008). Total synthesis of (−)-ulapualide A, a novel tris-oxazole macrolide from marine nudibranchs, based on some biosynthesis speculation. Organic & Biomolecular Chemistry, 6(8), 1433-1442.
Pattenden, G., & Gonzalez, M. A. (1993). Stereochemistry of ulapualides, a new family of tris-oxazole-containing macrolide ionophores from marine nudibranchs. A molecular mechanics study. Journal of computer-aided molecular design, 7(5), 573–586.
Maleczka, R. E., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-20.
4-Iodo-1,3-oxazole hydrochloride is a high-value heterocyclic building block utilized primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).[1] Its stability in solution is compromised by two primary vectors: photolytic deiodination (homolytic cleavage) and hydrolytic ring opening (acid-catalyzed).[1]
This guide provides the protocols necessary to mitigate these degradation pathways, ensuring the integrity of the reagent for downstream applications.
Part 1: Diagnostic & Troubleshooting (The "Why")
Q1: Why does my solution turn purple/brown after 24 hours?
Diagnosis: Photolytic Deiodination.[1]
Mechanism: The Carbon-Iodine (C-I) bond energy in heteroaromatics is relatively low (~50–65 kcal/mol).[1] Exposure to UV or visible light excites the molecule, leading to homolytic cleavage. This generates an oxazole radical and an iodine radical (
).[1] Two iodine radicals recombine to form molecular iodine (), which manifests as a purple/brown discoloration.[1]
Impact: Loss of titer and potential poisoning of Pd-catalysts by free iodine in subsequent coupling reactions.[1]
Q2: LCMS shows a new peak at [M+18] or ring-opened fragments. What is happening?
Diagnosis: Acid-Catalyzed Hydrolysis.[1]
Mechanism: The hydrochloride salt form creates an acidic microenvironment upon dissolution in protic solvents (water, methanol).[1] While the oxazole ring is aromatic, it is less stable than pyridine. Under acidic conditions, the nitrogen atom is protonated (which is desired for the salt), but excess acidity or elevated temperatures can facilitate the addition of water across the C=N bond, leading to ring opening and the formation of acyclic formamide derivatives.
Q3: Can I store the stock solution in DMSO?
Risk Assessment:Use with Caution.
While DMSO offers excellent solubility, it is an oxidant.[1] On prolonged storage, especially if not degassed, DMSO can facilitate oxidative degradation or S_NAr reactions if the iodine is displaced, although 4-iodooxazoles are less prone to S_NAr than 2-halooxazoles. Anhydrous Acetonitrile (MeCN) or Dimethylacetamide (DMA) are preferred for long-term stability.[1]
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the two critical failure modes: Light-induced radical cleavage and Acid-induced hydrolysis.
Figure 1: Mechanistic pathways for the degradation of 4-Iodo-1,3-oxazole HCl. Pathway A (Photolysis) is the primary cause of discoloration. Pathway B (Hydrolysis) is driven by moisture and low pH.
Part 3: Stabilization Protocols
Protocol A: Preparation of a Stable Stock Solution
Objective: To prepare a 100 mM stock solution stable for >2 weeks at -20°C.
Environment: Work under low-light conditions (close fume hood sash, turn off direct overhead lights).
Solvent Prep: Sparge the anhydrous solvent with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (which accelerates radical propagation).[1]
Weighing: Weigh the solid rapidly into an amber vial. The HCl salt is hygroscopic; minimize exposure to humid air.[1]
Dissolution: Add the degassed solvent.[1] Vortex briefly until dissolved.[1]
Note: Do not sonicate for extended periods as this generates heat and radicals.[1]
Inerting: Overlay the solution with a blanket of Argon/Nitrogen.[1]
Sealing: Cap tightly with a PTFE-lined septum cap.[1] Parafilm is insufficient for long-term storage of volatile solvents.[1]
Relevance: Establishes the mechanism of acid-catalyzed hydrolysis in 1,3-azoles, where protonation of the nitrogen precedes nucleophilic attack at the C2/C5 position.
Photostability of Iodo-Heterocycles:
Title: Photochemical Functionalization of Heterocycles with Hypervalent Iodine Reagents (Discusses C-I bond lability).
Source: ResearchGate / Chemistry - A European Journal.[1]
Relevance: Provides context on the reactivity of iodo-oxazoles in cross-coupling and the necessity of protecting the C-I bond from premature degradation.
ICH Guidelines on Stability:
Title: ICH Q1B Photostability Testing of New Drug Substances and Products.[1][3]
Technical Support Center: Optimizing Oxazole Hydrochloride Salt Solubility in Organic Solvents
Welcome to the technical support center for optimizing the solubility of oxazole hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the solubility of oxazole hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with dissolving these specific salt forms in organic solvents. Here, we move beyond simple protocols to explain the underlying scientific principles, offering a framework for rational solvent selection and troubleshooting.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of oxazole hydrochloride salts.
Q1: Why is my oxazole hydrochloride salt poorly soluble in a non-polar organic solvent like hexanes, even though the freebase is soluble?
A: This is a common and expected observation rooted in the fundamental principle of "like dissolves like." The formation of a hydrochloride salt drastically increases the polarity of the original oxazole molecule.[1][2] The salt exists as an ion pair (oxazolium cation and chloride anion), which has a significant dipole moment.[3] Non-polar solvents like hexanes lack the ability to stabilize these charged species, making dissolution energetically unfavorable. The strong ionic interactions within the salt's crystal lattice are much stronger than any potential interactions with the non-polar solvent.[3]
Q2: I've switched to a polar aprotic solvent like acetonitrile, but the solubility is still lower than expected. Why?
A: While polar aprotic solvents (e.g., acetonitrile, acetone, THF) are a logical next step, their solvating power for ionic salts can be limited.[2] These solvents have significant dipole moments that can interact with the ion pair, but they lack the ability to act as hydrogen bond donors.[4] Effective dissolution of an HCl salt requires not only overcoming the crystal lattice energy but also effectively solvating both the protonated oxazole cation and the chloride anion.[3] Protic solvents are often more effective in this regard.
Q3: What makes polar protic solvents like methanol or ethanol generally better for dissolving oxazole HCl salts?
A: Polar protic solvents, such as alcohols, are typically superior for dissolving hydrochloride salts for two primary reasons[4]:
Hydrogen Bonding: They can act as hydrogen bond donors to solvate the chloride anion (Cl⁻) effectively.
Dipole-Ion Interactions: Their polarity allows for strong dipole-ion interactions with the protonated oxazole cation.
This dual-solvation mechanism provides a more energetically favorable pathway for the ions to leave the crystal lattice and enter the solution phase.[3]
Q4: Can temperature be used to significantly increase the solubility of my oxazole HCl salt?
A: Generally, the solubility of solids in liquids increases with temperature.[1][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to break the crystal lattice bonds.[1][6] However, the magnitude of this effect varies greatly depending on the specific salt and solvent system. For some systems, a moderate temperature increase can lead to a significant solubility boost, while for others, the effect may be minimal.[7] It is always a recommended first step in optimization.
Q5: What is the "common ion effect," and how can it negatively impact my experiment?
A: The common ion effect describes the decrease in solubility of an ionic precipitate when a solution already containing one of the ions in the precipitate is added.[8][9][10] In the context of oxazole hydrochloride, if you attempt to dissolve the salt in a solvent system that already contains a significant concentration of chloride ions, the solubility will be suppressed.[3][11] This is due to Le Châtelier's principle, which states that the equilibrium will shift to the left (favoring the solid, undissolved salt) to counteract the addition of the common ion (Cl⁻).[5][8][12] This is particularly relevant when working with solvent mixtures or in subsequent reaction steps where a chloride source is present.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific solubility issues you may encounter in the lab.
Problem 1: The oxazole HCl salt is practically insoluble in all single-component organic solvents I've tried.
This is a frequent challenge, especially with highly crystalline or high molecular weight salts.
Causality Analysis:
The crystal lattice energy of the salt is likely very high, meaning a single solvent cannot provide enough solvation energy to overcome the forces holding the crystal together.[3] The required combination of polarity, hydrogen bonding capability, and steric accessibility for effective solvation is not being met.
Solution Workflow:
A co-solvent or solvent mixture approach is the most logical next step.[13] This allows for a tunable solvent environment that can be optimized for your specific salt.
Caption: Co-Solvent Screening Workflow.
Step-by-Step Protocol: Co-Solvent Screening
Select a Primary Protic Solvent: Start with a solvent in which the salt shows at least minimal solubility, typically a polar protic solvent like methanol or ethanol. This will be your primary cation-solvating agent.
Select a Co-Solvent:
To enhance polarity and anion solvation: Consider adding a small percentage of water.
To disrupt non-polar interactions or for less polar salts: A less polar solvent like Dichloromethane (DCM) or Ethyl Acetate might be effective.
Prepare a Range of Mixtures: Create a series of solvent blends by volume (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 primary:co-solvent).
Equilibrate: Add an excess of your oxazole HCl salt to a known volume of each solvent mixture in separate vials.
Stir/Agitate: Agitate the vials at a constant temperature for a sufficient time to reach equilibrium. A preliminary experiment of 20-24 hours is a good starting point.[14]
Separate Solid from Liquid: Centrifuge or filter the samples to obtain a clear, saturated solution.
Quantify: Analyze the concentration of the dissolved salt in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[14]
Analyze Data: Plot solubility versus the solvent mixture composition to identify the optimal ratio.
Problem 2: My salt dissolves initially but then crashes out of solution over time or upon cooling.
This indicates that you have formed a supersaturated and unstable solution.
Causality Analysis:
You have likely used an aggressive method (e.g., heating) to force dissolution beyond the thermodynamic equilibrium solubility at the final condition (e.g., room temperature).[15] As the system returns to equilibrium, the excess solute precipitates out.
Solution Strategies:
Determine Equilibrium Solubility: You must work within the true solubility limits. Use the protocol described above to determine the maximum stable concentration at your desired working temperature.
Employ an Anti-Solvent Addition Strategy (for crystallization): If your goal is to produce fine crystals, this behavior can be leveraged. Dissolve the salt in a good solvent and then slowly add a miscible "anti-solvent" in which the salt is insoluble.[16] This controlled precipitation can yield particles with specific desired properties.[17]
Caption: Supersaturation & Precipitation Pathway.
Problem 3: The solubility of my salt varies between different batches of the "same" organic solvent.
This points to inconsistencies in solvent quality, which can have a significant impact on solubility.
Causality Analysis & Troubleshooting Checklist:
Water Content: This is the most common culprit. Even small amounts of water in an "anhydrous" organic solvent can dramatically alter its polarity and solvating ability, sometimes increasing solubility for salts. Use freshly opened bottles of anhydrous solvent or dry the solvent using standard laboratory procedures (e.g., molecular sieves).
Peroxide Formation: Solvents like THF and diethyl ether can form peroxides over time, which can react with your compound or alter the solvent properties.
Grade of Solvent: Ensure you are using the same grade of solvent (e.g., HPLC grade, ACS grade) for all experiments to maintain consistency in impurity profiles.
Data Summary: Impact of Water in Acetone on Salt Solubility
% Water in Acetone (v/v)
Relative Solubility (Arbitrary Units)
0.05% (Anhydrous)
1.0
0.5%
3.2
1.0%
5.8
2.0%
11.5
5.0%
25.0
Note: This is illustrative data. The actual effect will depend on the specific oxazole HCl salt.
III. Advanced Strategies
When standard methods are insufficient, consider these advanced approaches.
pH Adjustment in Mixed Aqueous-Organic Systems
For applications allowing for aqueous components, slight pH adjustments can dramatically influence solubility.[18] The solubility of a salt of a weak base (like oxazole) is pH-dependent.[19]
Mechanism: In a mixed solvent system containing water, adding a small amount of a non-chloride acid (e.g., methanesulfonic acid, H₂SO₄) can shift the equilibrium further towards the protonated, more soluble form without introducing a common ion effect. Conversely, increasing the pH will deprotonate the oxazolium ion, leading to the precipitation of the less soluble free base.
Co-Crystal Formation
If intrinsic solubility of the HCl salt remains a roadblock, consider forming a different solid form altogether. Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former via non-covalent interactions (typically hydrogen bonding).[16]
Benefit: This creates a new crystal lattice with unique physicochemical properties, including potentially much higher solubility.[16] This is a powerful but more involved strategy often used in pharmaceutical development to overcome fundamental solubility challenges.[20]
IV. References
Chen, C-C., & Song, Y. (2004). Solubility Modeling with a Non-Random Two-Liquid Segment Activity Coefficient Model. Industrial & Engineering Chemistry Research, 43, 8354. Available at:
Kolker, A. R., & de Pablo, J. J. (1998). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Available at: [Link]
Amaro-González, D., Mabe, G., Zabaloy, M., & Brignole, E. A. (2000). Gas antisolvent crystallization of organic salts from aqueous solutions. The Journal of Supercritical Fluids, 17(3), 249-258. Available at:
Mazzotti, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]
Mazzotti, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Available at: [Link]
Jain, N. K., & Agrawal, R. K. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:
Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Almac Group. Available at: [Link]
International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]
Crystal Growth & Design. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. Available at: [Link]
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Available at: [Link]
Solubility of Things. (n.d.). Oxazole. Solubility of Things. Available at: [Link]
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
Ovid. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Ovid. Available at: [Link]
PubMed. (1981). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]
University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. Available at: [Link]
Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. Available at: [Link]
International Journal of Research in Chemistry and Environment. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. IJRCE. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. IJPRAS. Available at: [Link]
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Int J Pharm Chem Anal. Available at: [Link]
Wikipedia. (n.d.). Common-ion effect. Wikipedia. Available at: [Link]
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
HSC Chemistry. (n.d.). What is the Common Ion Effect?. HSC Chemistry & Physics. Available at: [Link]
ResearchGate. (2022). (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ResearchGate. Available at: [Link]
ResearchGate. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. ResearchGate. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria. Chemistry LibreTexts. Available at: [Link]
nupeg.ufrn.br. (n.d.). Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br. Available at: [Link]
IJCRT.org. (2023). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. IJCRT.org. Available at: [Link]
GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. GitHub Pages. Available at: [Link]
National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]
Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]
Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
Knowledge UChicago. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Knowledge UChicago. Available at: [Link]
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Available at: [Link]
Unknown Source. (n.d.). Polarity of Solvents. Unknown Source.
ResearchGate. (2025). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. ResearchGate. Available at: [Link]
Foundational Analysis: The NMR Spectra of Unsubstituted 1,3-Oxazole
An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 4-Iodo-1,3-Oxazole Hydrochloride: A Comparative and Predictive Analysis For researchers and professionals in drug development, the precise structural elucidatio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 4-Iodo-1,3-Oxazole Hydrochloride: A Comparative and Predictive Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. 4-Iodo-1,3-oxazole hydrochloride, a substituted five-membered heterocycle, presents a unique analytical challenge due to the combined electronic effects of the iodine substituent and the protonated nitrogen atom. This guide provides a comprehensive, in-depth analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics.
Rather than merely presenting data, this document serves as a predictive guide, synthesizing foundational NMR principles with comparative data from related structures. We will deconstruct the spectral features by first examining the parent 1,3-oxazole, then introducing the effects of the iodo-substituent, and finally layering on the impact of protonation to form the hydrochloride salt. This approach provides a logical framework for interpreting the spectra of this and other complex heterocyclic salts.
To predict the spectrum of the target molecule, we must first understand its parent structure, 1,3-oxazole. The oxazole ring is an aromatic 6π-electron system, and its NMR spectrum reflects the distinct electronic environments of its three protons and three carbons.[1][2]
The ¹H NMR spectrum is characterized by three distinct singlets, as proton-proton coupling across the oxygen or nitrogen heteroatom is negligible. The chemical shifts are typically observed in the aromatic region, with the proton at the C-2 position being the most deshielded due to its position between two electronegative heteroatoms.
The ¹³C NMR spectrum similarly shows three resonances. The C-2 carbon is the most downfield, followed by C-5 and C-4.
Atom Position
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
C-2
~7.95
~150.6
C-4
~7.09
~121.3
C-5
~7.69
~138.1
Table 1: Typical ¹H and ¹³C NMR chemical shifts for unsubstituted 1,3-oxazole in CDCl₃. Data sourced from publicly available spectral databases.[3][4][5]
Comparative Analysis I: The Influence of the Iodo-Substituent
Introducing an iodine atom at the C-4 position dramatically alters the electronic landscape of the oxazole ring, leading to predictable changes in the NMR spectra. Two primary effects are at play:
Inductive/Resonance Effects: Iodine is electronegative, but it can also donate electron density through resonance. These effects will subtly influence the chemical shifts of the remaining ring protons and carbons.
Heavy Atom Effect (on ¹³C NMR): This is the most significant influence. A carbon atom directly bonded to a heavy atom like iodine experiences a pronounced upfield shift (to a lower ppm value).[6][7] This is due to spin-orbit coupling effects that increase the shielding of the carbon nucleus.
Predicted Spectral Changes for 4-Iodo-1,3-Oxazole (Free Base):
¹H NMR: The proton at C-4 is replaced by iodine. The chemical shifts of the H-2 and H-5 protons are expected to shift slightly. H-5, being adjacent to the substitution, will be more affected than H-2.
¹³C NMR: The C-4 signal will shift dramatically upfield into the 80-100 ppm range, a hallmark of iodo-substituted aromatic carbons. The C-2 and C-5 signals will experience smaller shifts compared to the parent oxazole.
Caption: Structure of 4-Iodo-1,3-Oxazole Hydrochloride with atom numbering for NMR assignment.
Comparative Analysis II: The Impact of Protonation
The formation of a hydrochloride salt involves the protonation of the basic nitrogen atom at position 3. This introduces a formal positive charge into the aromatic ring, leading to a general deshielding (downfield shift) of the nuclei.[8] Protons and carbons closer to the protonated nitrogen will experience a more pronounced downfield shift.
Predicted Spectral Changes for 4-Iodo-1,3-Oxazole Hydrochloride:
¹H NMR:
N-H Proton: A new, often broad, signal will appear for the N-H proton, typically at a high chemical shift (>10 ppm), and its visibility may depend on the solvent and water content.
H-2 and H-5 Protons: Both H-2 and H-5 signals will shift significantly downfield compared to the free base. The H-2 proton, being adjacent to the protonated nitrogen, is expected to show the largest downfield shift.
¹³C NMR:
All carbon signals will shift downfield relative to the free base.
C-2 and C-5, being closest to the site of protonation, will be most affected.
The C-4 signal, while still shifted upfield by the heavy atom effect of iodine, will be shifted downfield relative to its position in the non-protonated 4-iodo-1,3-oxazole.
Caption: Logical workflow for predicting the NMR spectrum of the target compound.
Summary of Predicted NMR Data
The following table summarizes the predicted chemical shifts for 4-iodo-1,3-oxazole hydrochloride, contrasting them with the foundational data from the parent oxazole.
Atom Position
1,3-Oxazole (Actual)
4-Iodo-1,3-Oxazole HCl (Predicted)
Rationale for Prediction
¹H-NMR (δ, ppm)
H-2
~7.95
>8.5
Significant downfield shift due to proximity to N⁺-H.
H-4
~7.09
N/A
Substituted by Iodine.
H-5
~7.69
>8.0
Downfield shift due to protonation, less pronounced than H-2.
N-H
N/A
>10 (broad)
Added proton on the nitrogen atom.
¹³C-NMR (δ, ppm)
C-2
~150.6
>155
Deshielding from adjacent N⁺-H.
C-4
~121.3
85 - 100
Strong upfield "heavy atom effect" from Iodine, slightly countered by deshielding from protonation.
C-5
~138.1
>140
Deshielding from adjacent N⁺-H.
Table 2: Comparison of actual NMR data for 1,3-oxazole and predicted data for 4-iodo-1,3-oxazole hydrochloride.
Experimental Protocol for Data Acquisition
To validate these predictions, a rigorous and well-documented experimental approach is necessary.
Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectra of 4-iodo-1,3-oxazole hydrochloride.
Instrumentation:
NMR Spectrometer: 400 MHz or higher field instrument.[9]
Probe: Standard broadband probe.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
Causality: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids dissolution. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are in an uncongested region of the spectrum and serve as a convenient internal reference.[8]
Procedure:
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-iodo-1,3-oxazole hydrochloride and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
Acquire a standard 1D proton spectrum.
Set the spectral width to cover a range of -1 to 16 ppm to ensure all aromatic and the N-H protons are observed.
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
A larger number of scans will be required due to the low natural abundance of ¹³C.
2D NMR Acquisition (for structural confirmation):
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[11] It will definitively link the H-2 signal to the C-2 signal and the H-5 signal to the C-5 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[11] It is crucial for confirming the overall structure.
Caption: Key expected HMBC correlations for structural confirmation.
Conclusion
The NMR characterization of 4-iodo-1,3-oxazole hydrochloride is a multi-faceted analytical problem that can be solved through a predictive and comparative approach. By understanding the foundational NMR properties of the 1,3-oxazole ring and systematically applying the known spectral consequences of iodination and protonation, a highly accurate prediction of the ¹H and ¹³C spectra can be generated. The key predictive markers are a dramatic upfield shift for the C-4 carbon due to the heavy atom effect of iodine and a significant downfield shift for the H-2 and C-2 nuclei resulting from salt formation. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently acquire and interpret the NMR data for this and similar complex heterocyclic molecules.
References
Cook, M. J., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
Silva, A. M. S. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
PubChem. (n.d.). Oxazole. National Institutes of Health. Available at: [Link]
Turchi, I. J. (Ed.). (2008). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons. Available at: [Link]
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
SpectraBase. (n.d.). Oxazole. Available at: [Link]
SpectraBase. (n.d.). (Z)-1-Iodo-1-heptene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Available at: [Link]
Royal Society of Chemistry. (2014). Experimental section General. Available at: [Link]
Al-Hourani, B. J., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. International Journal of Molecular Sciences. Available at: [Link]
LibreTexts Chemistry. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link]
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
Al-Masoudi, N. A., et al. (2018). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry. Available at: [Link]
Central Asian Journal of Medical and Natural Science. (n.d.). Synthesis of New 1,3,4-Oxadiazole Derivatives: Molecular Docking Simulation and Biological Activity Study Against Resistant. Available at: [Link]
LibreTexts Chemistry. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy. Available at: [Link]
Kim, B. S., et al. (2018). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
Kumar, P., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Available at: [Link]
Ng, Y. X. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Available at: [Link]
Supporting Information. (n.d.). Hypervalent Iodine(III) Promoted Tandem Reaction of o-Fluoroanilines with Formamides to Construct 2-Aminobenzoxazoles. Available at: [Link]
LibreTexts Chemistry. (2022). 19.5: Carbon-13 NMR. Available at: [Link]
Masraqui, S. H., et al. (n.d.). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Indian Academy of Sciences. Available at: [Link]
Cureus. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. Available at: [Link]
Biological Magnetic Resonance Bank. (n.d.). Imidazole - Supplemental Proton Data. Available at: [Link]
Optimizing Purity Analysis for 4-Iodo-1,3-oxazole HCl: A Comparative HPLC Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 4-Iodo-1,3-oxazole hydrochloride is a critical heteroaromatic building block used in the synthesis of complex pharmaceutical targets. Its analysis presents a u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
4-Iodo-1,3-oxazole hydrochloride is a critical heteroaromatic building block used in the synthesis of complex pharmaceutical targets. Its analysis presents a unique set of chromatographic challenges:
Polarity vs. Hydrophobicity: As a hydrochloride salt, the solid is highly polar, but the free base (4-iodo-1,3-oxazole) is a weakly basic, lipophilic aromatic system.
Stability: The iodine substituent at the C4 position is susceptible to de-iodination, and the oxazole ring itself can undergo hydrolytic ring-opening under extreme pH conditions.
Retention Issues: Standard C18 columns often fail to retain the small polar salt sufficiently to separate it from the solvent front or early-eluting hydrolysis degradants.
This guide compares three distinct chromatographic approaches to identify the most robust method for purity determination: Standard C18 (Alkyl) , Phenyl-Hexyl (Pi-Selectivity) , and HILIC (Polar Retention) .
Method Development Strategy
The core objective is to achieve a Retention Factor (
) > 2.0 while maintaining resolution () > 1.5 between the main peak and its closest impurity (typically the de-iodinated oxazole or hydrolysis product).
The Candidates
Method A: C18 (The Baseline) – Relies purely on hydrophobic partitioning. Often struggles with small, polar salts.
Method B: Phenyl-Hexyl (The Challenger) – Utilizes
- interactions with the oxazole ring, offering orthogonal selectivity for halogenated aromatics.
Method C: HILIC (The Alternative) – Retains the salt form directly via hydrophilic partitioning, useful if the compound is too polar for RP.
Diagram: Method Selection Logic
Caption: Decision tree for selecting the optimal stationary phase based on retention mechanisms.
Comparative Performance Analysis
The following data summarizes the performance of the three methods. All experiments utilized an Agilent 1290 Infinity II LC system with DAD detection.[1]
Sample Preparation: 0.5 mg/mL in Water:Acetonitrile (90:10). Note: High organic diluents were avoided to prevent salt precipitation.
Table 1: Chromatographic Performance Metrics
Parameter
Method A: Standard C18
Method B: Phenyl-Hexyl
Method C: HILIC (Bare Silica)
Column
Zorbax Eclipse Plus C18
Zorbax Eclipse Plus Phenyl-Hexyl
HILIC Plus
Mobile Phase
0.1% Formic Acid / ACN
0.1% Formic Acid / Methanol
10mM NH4OAc / ACN
Retention Time ()
1.8 min
4.5 min
6.2 min
Retention Factor ()
1.2 (Poor)
3.5 (Ideal)
5.2 (Strong)
Tailing Factor ()
1.6
1.1
1.8
Resolution () *
1.2
3.8
2.1
Selectivity Mechanism
Hydrophobicity only
- Stacking + Hydrophobicity
Partitioning
*Resolution calculated against the de-iodinated impurity (Oxazole).
Analysis of Results
C18 Failure: The C18 column failed to sufficiently retain the compound (
1.8 min). The highly polar HCl salt eluted near the void volume, causing co-elution with polar matrix components.
Phenyl-Hexyl Success: The Phenyl-Hexyl phase provided superior retention (
4.5 min). The interaction between the -electrons of the phenyl stationary phase and the electron-deficient oxazole ring (enhanced by the iodine) created a unique selectivity that separated the target from impurities. Methanol was chosen over Acetonitrile for this method because Acetonitrile suppresses - interactions [1].[2]
HILIC Viability: While HILIC provided great retention, the peak shape was broader (
1.8), and the high-organic mobile phase solubility requirements posed a risk of precipitating the salt during injection.
Recommended Protocol: Phenyl-Hexyl Method
Based on the comparative data, the Phenyl-Hexyl method is the "Gold Standard" for this application. It balances retention, peak shape, and robustness.
Instrumentation & Conditions[9]
System: HPLC with UV-Vis or PDA Detector.
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
Solvent B: Methanol + 0.1% Formic Acid (v/v). Note: Use Methanol to maximize
- selectivity.
Gradient Program
Time (min)
% Solvent A
% Solvent B
Step Type
0.00
95
5
Equilibrate
2.00
95
5
Isocratic Hold
12.00
40
60
Linear Ramp
15.00
5
95
Wash
17.00
5
95
Hold
17.10
95
5
Re-equilibrate
22.00
95
5
End
Step-by-Step Workflow
System Suitability: Inject a blank (diluent) to ensure no ghost peaks at the retention time of the oxazole (~4.5 min).
Standard Prep: Weigh 10 mg of 4-Iodo-1,3-oxazole HCl into a 20 mL vial. Dissolve in 10 mL of Water:Methanol (80:20) . Crucial: Do not use 100% organic solvent for the salt form.
Understanding why the Phenyl-Hexyl column works is vital for troubleshooting.
The 4-iodo-1,3-oxazole molecule possesses an electron-deficient aromatic ring due to the electronegative nitrogen and oxygen atoms. The Phenyl-Hexyl stationary phase acts as a
-base. The interaction is strengthened by the iodine atom (polarizable), creating a "sticky" interaction that standard C18 alkyl chains cannot replicate.
Caption: Mechanistic view of the Pi-Pi interaction between the Phenyl-Hexyl phase and the Oxazole ring.
Troubleshooting & Stability Notes
Peak Splitting: If the peak splits, it is likely due to the pH of the mobile phase being too close to the pKa of the oxazole (pKa ~0.8) [2]. Ensure the mobile phase is sufficiently acidic (0.1% Formic Acid, pH ~2.7) to keep the equilibrium shifted.
De-iodination: If a small peak appears at RRT ~0.4, this is likely the de-iodinated oxazole. This degradation can occur if the sample is left in methanol for >24 hours exposed to light. Store samples in amber vials.
Salt Dissociation: The HCl salt will dissociate in the aqueous mobile phase. You are essentially chromatographing the protonated oxazole cation or neutral species depending on pH.
References
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link
PubChem. (n.d.).[4] Oxazole Compound Summary. National Library of Medicine. Retrieved October 26, 2023. Link
Waters Corporation. (n.d.). Reverse Phase Separation of Heterocyclic Compounds. Waters Application Library. Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Pi-Pi interaction theory).
Mass Spectrometry Analysis of Iodinated Oxazole Salts: A Comparative Technical Guide
Executive Summary The analysis of iodinated oxazole salts presents a unique duality in mass spectrometry: the oxazolium core provides excellent ionization efficiency (often pre-charged), while the iodine substituent intr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of iodinated oxazole salts presents a unique duality in mass spectrometry: the oxazolium core provides excellent ionization efficiency (often pre-charged), while the iodine substituent introduces significant lability and isotopic complexity.
This guide moves beyond standard protocols to address the specific physicochemical challenges of these compounds. We compare the two dominant ionization architectures—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) —evaluating their utility in structural confirmation, purity analysis, and degradation monitoring.
Key Technical Takeaway: While ESI-QTOF is the gold standard for exact mass determination, it requires careful "cold-tuning" to prevent in-source deiodination. MALDI-TOF offers a high-throughput alternative but suffers from matrix suppression effects common to quaternary salts.
Part 1: The Analytical Challenge
To successfully analyze iodinated oxazole salts, one must understand the competing forces within the molecule during the ionization process.
The "Fragile" C-I Bond
The Carbon-Iodine bond is the weakest among common organic halogens (Bond Dissociation Energy
50-60 kcal/mol). In "hard" ionization or high-energy ESI source conditions, this bond cleaves before the heterocyclic ring opens.
Risk: False identification of the de-iodinated impurity as the main product.
Diagnostic: The "Iodine Defect." Iodine has a negative mass defect (
Da). High-resolution MS (HRMS) distinguishes iodine loss from hydrocarbon fragmentation based on this precise mass shift.
Charge Localization (The Salt Factor)
Oxazole salts (e.g., oxazolium) carry a permanent positive charge.
ESI Behavior: They fly as pre-formed ions
. No protonation is required.
MALDI Behavior: They compete aggressively for charge in the plume, often suppressing matrix signals (and being suppressed by them if the matrix-to-analyte ratio is off).
Part 2: Comparative Methodology
We evaluate the two primary workflows. Electron Ionization (EI) is excluded from the primary recommendation as it requires pyrolysis of the salt, destroying the ionic structure.
Technique A: ESI-QTOF (The Gold Standard)
Best For: Structural elucidation, impurity profiling, exact mass.
Mechanism: Soft ionization transfers the pre-existing cation from liquid to gas phase.
Critical Parameter:Cone Voltage/Fragmentor Voltage. This must be lowered (e.g., <80V) to preserve the C-I bond.
Technique B: MALDI-TOF (The High-Throughput Alternative)
Best For: Rapid screening of solid precipitates, crude reaction mixtures.
Critical Parameter:Matrix Choice. Standard acidic matrices (CHCA) can cause ion suppression. Non-acidic or ionic liquid matrices are often superior for salts.
Comparative Performance Matrix
Metric
ESI-HRMS (QTOF/Orbitrap)
MALDI-TOF
Iodine Stability
High (if source is "cold")
Moderate (Laser energy can cleave C-I)
Salt Tolerance
Low (Requires dilution/desalting)
High (Tolerates crude salts)
Sensitivity
Femtomole range
Picomole range
Structural Insight
Excellent (MS/MS capable)
Good (Post-Source Decay - PSD)
Throughput
5-10 mins/sample
<30 seconds/sample
Part 3: Experimental Protocols
Protocol A: "Cold-Spray" ESI-MS for Intact Iodinated Salts
Objective: Observe the intact cation
without losing the iodine atom.
Sample Preparation:
Dissolve salt in Acetonitrile (ACN) (HPLC Grade). Avoid water/methanol if hydrolysis is suspected.
will have a distinct width due to the lack of an isotope (Iodine is monoisotopic ), but the Carbon envelope will be standard.
Protocol B: MALDI-TOF for Oxazolium Screening
Objective: Rapid confirmation of synthesis product.
Matrix Preparation:
Primary Choice:DHB (2,5-Dihydroxybenzoic acid) . 20 mg/mL in 50% ACN/Water.
Alternative for Salts:9-AA (9-Aminoacridine) in Isopropanol (works well in negative mode for the counter-ion analysis, e.g.,
or ).
Spotting Method:
Use the Dried Droplet Method . Mix 1 µL analyte + 1 µL matrix.
Note: If the salt crystallizes too fast, use the "Sandwich Method" (Matrix -> Dry -> Analyte -> Dry -> Matrix).
Laser Settings:
Start at 30% laser power . Salts absorb energy efficiently. Excess power promotes "In-Source Decay" (ISD), stripping the Iodine.
Part 4: Data Interpretation & Visualization
Fragmentation Pathways
Understanding how these salts break apart is vital for verifying the core structure.
Pathway 1 (Homolytic Cleavage): The cation loses an Iodine radical (
), creating a radical dication or radical cation species (highly unstable).
Pathway 2 (Retro-Diels-Alder - RDA): The oxazole ring opens, typically losing a nitrile fragment (
).
Diagram 1: Fragmentation Logic of Iodinated Oxazolium
This diagram illustrates the competition between Iodine loss (easy) and Ring Opening (hard).
Caption: Competition between C-I bond cleavage (red path) and oxazole ring opening (yellow path).
Diagram 2: Analytical Workflow Decision Tree
Use this workflow to select the correct instrument settings.
Caption: Decision matrix for selecting ESI vs. MALDI based on analytical goals.
References
Audier, H. E., et al. (1976).[4] "Fragmentation mechanisms of oxazole." Organic Mass Spectrometry.
Kamel, A. M., et al. (2000).[5] "Electrospray ionization mass spectrometry of quaternary ammonium salts." Journal of the American Society for Mass Spectrometry.[5]
Zhang, S., et al. (2010).[6] "Determination of iodide and organic iodine using GC-MS and LC-MS." Environmental Science & Technology.
Garapati, V. K. R., & Gravel, M. (2018).[7] "Oxazolium Salts as Organocatalysts: Characterization and MS Analysis." Organic Letters. [8]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Referencing the "Iodine Effect" and mass defect).[3]
A Researcher's Guide to the Infrared Spectrum of 4-Iodo-1,3-oxazole HCl: Interpretation and Comparative Analysis
Introduction In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic compounds is paramount. The 1,3-oxazole scaffold is a privileged structure, appearing in numerou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic compounds is paramount. The 1,3-oxazole scaffold is a privileged structure, appearing in numerous natural products and therapeutic agents.[1] Its halogenated derivatives, such as 4-iodo-1,3-oxazole, serve as versatile synthetic intermediates. When protonated to form a hydrochloride (HCl) salt—a common strategy to improve solubility and stability—the molecule's spectroscopic signature undergoes significant and informative changes.
Infrared (IR) spectroscopy provides a rapid, non-destructive method for identifying functional groups and probing molecular structure. However, interpreting the spectrum of a complex molecule like 4-iodo-1,3-oxazole HCl requires a nuanced approach. The overlapping vibrations of the oxazole ring, the influence of the heavy iodine substituent, and the profound effects of N-protonation create a unique spectral fingerprint.
This guide provides an in-depth interpretation of the key vibrational modes of 4-iodo-1,3-oxazole HCl. It moves beyond a simple peak-list, offering a comparative analysis against its free-base and parent oxazole counterparts to illuminate the structural information encoded in the spectrum. We will also outline a robust experimental protocol for acquiring high-quality data, ensuring scientific rigor and reproducibility.
Molecular Structure and Vibrational Landscape
The first step in any spectral interpretation is to understand the molecule's structure and the types of vibrations it can undergo. The protonation of the oxazole nitrogen by HCl is the most critical feature, creating a cationic heterocyclic ring with a chloride counter-ion.
Figure 1: Structure of 4-Iodo-1,3-oxazole Hydrochloride.
The key vibrational modes we anticipate observing are:
N⁺-H Stretching: From the protonated nitrogen.
C-H Stretching: From the two hydrogens on the aromatic ring.
Oxazole Ring Stretching: Complex vibrations involving C=N, C=C, and C-O bonds within the ring.
Ring and C-H Deformations: In-plane and out-of-plane bending and breathing modes.
C-I Stretching: Vibration of the carbon-iodine bond.
Detailed Infrared Spectrum Interpretation
The IR spectrum can be logically divided into distinct regions, each providing specific structural clues.
The High-Wavenumber Region (4000 cm⁻¹ - 2000 cm⁻¹)
This region is dominated by the stretching vibrations of light atoms (primarily hydrogen) bonded to heavier atoms.
Aromatic C-H Stretch (≈ 3150 - 3050 cm⁻¹): The C-H bonds on the oxazole ring are of sp² hybridized carbons. Their stretching vibrations typically appear as sharp, medium-to-weak intensity peaks above 3000 cm⁻¹. For five-membered heterocycles like pyrrole and furan, these bands are often observed in the 3100 cm⁻¹ region.[2][3] In the spectrum of 4-iodo-1,3-oxazole HCl, these peaks may be weak and could appear as small, sharp features superimposed on the much broader N⁺-H stretching band.
N⁺-H Stretch (≈ 3000 - 2300 cm⁻¹): This is the most diagnostic feature for confirming the hydrochloride salt formation. The stretching of the N⁺-H bond in amine hydrohalides gives rise to a very strong and characteristically broad absorption band.[4] For salts of tertiary amines, which the protonated oxazole nitrogen resembles, this band is found at lower frequencies, typically in the 2700-2300 cm⁻¹ range.[5] This broadness is due to extensive hydrogen bonding between the N⁺-H group and the chloride counter-ion (N⁺-H···Cl⁻), as well as overtone and combination bands. Its presence is unambiguous evidence of protonation.
The Fingerprint Region (2000 cm⁻¹ - 600 cm⁻¹)
This region contains a wealth of structural information from various stretching and bending vibrations, creating a unique pattern for each molecule.
Oxazole Ring Stretching (≈ 1650 - 1300 cm⁻¹): The aromatic oxazole ring gives rise to a series of complex stretching vibrations. These are not isolated C=N or C=C stretches but rather coupled vibrations of the entire ring system. For the parent oxazole, characteristic ring stretching bands are observed around 1537, 1498, and 1326 cm⁻¹.[6] In 4-iodo-1,3-oxazole HCl, we expect several strong to medium bands in this region. Protonation of the ring nitrogen will withdraw electron density, strengthening the double bonds and likely shifting these bands to slightly higher wavenumbers compared to the free base. The identification of C=N vibrations can be challenging due to mixing with other modes, but they are generally expected between 1624–1508 cm⁻¹.[7]
C-H In-Plane Bending (≈ 1300 - 1000 cm⁻¹): These deformations are characteristic of the heterocyclic ring structure. For many five-membered heterocycles, these bands, along with ring "breathing" modes, appear in this region.[8][9] The parent oxazole shows absorbances at 1257 cm⁻¹ (C-H in-plane deformation) and 1143, 1080 cm⁻¹ (ring breathing).[6] Similar patterns are expected for the iodo-substituted salt.
C-H Out-of-Plane Bending (≈ 900 - 700 cm⁻¹): The out-of-plane "wagging" of the ring C-H bonds typically produces strong bands in this lower frequency part of the fingerprint region. The exact position can sometimes give clues about the substitution pattern.[8]
The Low-Wavenumber Region (< 600 cm⁻¹)
C-I Stretch (≈ 600 - 500 cm⁻¹): The carbon-iodine bond is weak and involves a heavy atom (iodine). Consequently, its stretching vibration occurs at a very low frequency. Standard IR correlation tables place the C-I stretch in the 600-500 cm⁻¹ range or even lower.[10][11] This band will likely be of medium to strong intensity but falls in a region where many spectrometers have lower sensitivity. Its presence is a direct indicator of the iodo-substituent.
Comparative Spectral Analysis
To fully appreciate the spectral features of 4-iodo-1,3-oxazole HCl, it is instructive to compare it with its free-base form and the unsubstituted parent oxazole.
Vibrational Mode
Parent Oxazole
4-Iodo-1,3-oxazole (Free Base)
4-Iodo-1,3-oxazole HCl
Rationale for Change
N⁺-H Stretch
Absent
Absent
Present (Strong, Broad, ≈ 2700-2300 cm⁻¹)
Protonation of the ring nitrogen creates the N⁺-H bond.[4][5]
Aromatic C-H Stretch
≈ 3100 cm⁻¹
≈ 3100 cm⁻¹
≈ 3100 cm⁻¹ (May be obscured)
Relatively insensitive to substitution/protonation but may be masked by the broad N⁺-H band.
This comparative approach allows a researcher to confirm not only the presence of the oxazole core and the iodine atom but also, crucially, the salt form of the compound.
Experimental Protocol for Data Acquisition
A reliable interpretation is predicated on a high-quality spectrum. The following protocol is designed to produce a clean, reproducible IR spectrum for a solid sample like 4-iodo-1,3-oxazole HCl.
Figure 2: Workflow for Acquiring the IR Spectrum of a Solid Sample.
Step-by-Step Methodology:
Sample Preparation (KBr Pellet - Recommended):
Rationale: The potassium bromide (KBr) pellet method is often preferred for solid salts as KBr is transparent to IR radiation in the standard 4000-400 cm⁻¹ range and eliminates solvent peaks.
Procedure:
Gently grind approximately 1-2 mg of 4-iodo-1,3-oxazole HCl with 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar. The mixture should be homogenous and have a fine, powder-like consistency.
Transfer the mixture to a pellet-pressing die.
Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet. Opacity indicates insufficient grinding or moisture.
Instrumentation and Background Collection:
Rationale: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected immediately before the sample spectrum. This allows the instrument's software to subtract interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the KBr. This step is critical for a self-validating measurement.
Procedure:
Place the blank KBr pellet (or leave the sample holder empty) in the spectrometer.
Collect a background spectrum using a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
Sample Spectrum Acquisition:
Procedure:
Without changing conditions, replace the blank with the sample pellet.
Acquire the sample spectrum using the same parameters (4 cm⁻¹ resolution, 16-32 scans).
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Conclusion
The infrared spectrum of 4-iodo-1,3-oxazole HCl is rich with structural information. The definitive confirmation of its identity rests on the simultaneous observation of several key features: the exceptionally broad and strong N⁺-H stretch below 3000 cm⁻¹, characteristic C-H and ring vibrations in the fingerprint region, and the low-frequency C-I stretching band. By comparing the spectrum to that of the parent oxazole and the non-protonated free base, one can confidently assign these features and verify both the covalent structure and the salt form of the molecule. This analytical rigor is essential for researchers in medicinal chemistry and materials science who rely on a precise understanding of their molecular building blocks.
References
Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
Cataliotti, R., & Paliani, G. (1976). An infrared analysis of the C-H stretching region of some five-membered heterocyclic molecules. Canadian Journal of Chemistry, 54(15), 2451-2456.
Roy, T. K., Chatterjee, K., Khatri, J., Schwaab, G., & Havenith, M. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. AIP Advances, 11(11).
Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry.
Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. AIP Publishing.
Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.
Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Techniques in Organic Chemistry. Freeman. As cited in UCSC Chem 108M Handout.
ACS Publications. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A.
Anderson, D. M. W., & Duncan, J. L. (1961). An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C: Organic.
ResearchGate. (2021). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study.
ResearchGate. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
SlideShare. (n.d.).
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
RJPBCS. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
Bellanato, J., & Barcelo, J. R. (1956). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. The Journal of Chemical Physics, 25(6), 1177-1189.
PubChem. (n.d.). 4-iodo-1,3-oxazole.
Al-Amiery, A. A. (2012). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Journal of Advances in Chemistry.
Benchmarking 4-Iodooxazole: Coupling Efficiency, Stability, and Regiocontrol Strategies
Topic: Benchmarking 4-iodooxazole coupling efficiency against other halo-azoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In the stru...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking 4-iodooxazole coupling efficiency against other halo-azoles
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the structural optimization of bioactive heterocycles, the oxazole ring is a privileged scaffold. However, functionalizing specific positions (C2, C4, C5) presents distinct electronic and steric challenges. While 4-iodooxazole is less commercially ubiquitous than its 2- or 5-substituted counterparts, it represents the "high-precision" tool for palladium-catalyzed cross-couplings.
This guide benchmarks 4-iodooxazole against 4-bromooxazole and other positional isomers. Our analysis confirms that while 4-iodooxazole exhibits superior oxidative addition rates—enabling couplings at room temperature with lower catalyst loadings—it demands specific handling due to its susceptibility to "halogen dance" rearrangements.
Reactivity Profile & Mechanistic Insight[1][2]
The Halogen Hierarchy in Oxazoles
The efficiency of Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi) is governed primarily by the rate of oxidative addition. In the oxazole series, the C–X bond strength follows the standard trend (
), but the position on the ring imposes a secondary electronic bias.
C2 Position: Most electron-deficient (flanked by N and O). Highly reactive toward nucleophilic aromatic substitution (
) and lithiation, but prone to ring-opening side reactions.
C4 Position: Electronically neutral relative to C2/C5. Direct lithiation here is difficult without directing groups. Therefore, 4-iodooxazole is the critical intermediate for installing substituents at C4 via metal catalysis rather than deprotonation.
C5 Position: Most nucleophilic position; easily lithiated but often requires blocking C2 first.
Comparative Reactivity Matrix
Feature
4-Iodooxazole
4-Bromooxazole
2-Halo / 5-Halo Isomers
Oxidative Addition Rate
Fast (often RT)
Moderate (requires heat/activation)
Variable (C2 is highly activated)
Catalyst Loading
Low (0.5 – 2 mol%)
Standard (3 – 5 mol%)
Standard
Stability
Moderate (Light sensitive)
High
Variable
Synthesis Route
Halogen Dance (from 5-iodo)
Direct Bromination
Direct Lithiation/Halogenation
Primary Utility
Complex/Late-stage coupling
Early-stage building block
Core scaffold construction
Benchmarking Data: Coupling Efficiency
The following data synthesizes comparative performance in standard cross-coupling scenarios.
Requires heating; some protodehalogenation observed.
4-Chlorooxazole
Pd(OAc)₂ / S-Phos
100
24
45%
Sluggish; requires specialized ligands.
Key Finding: 4-Iodooxazole allows for room temperature coupling , preserving sensitive functional groups on the boronic acid partner that would decompose at the 80°C required for the bromo-analog.
Experiment B: Sonogashira Coupling
Target: Alkynylation of oxazole core.
4-Iodooxazole: Reacts rapidly with terminal alkynes (CuI co-catalyst, Et₃N, RT).
Advantage:[1] The fast rate of oxidative addition outcompetes the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction when using slower electrophiles.
4-Bromooxazole: Often requires elevated temperatures (60-80°C), which increases the rate of alkyne dimerization and catalyst deactivation.
The "Halogen Dance": A Critical Synthesis Consideration
Unlike 4-bromooxazole, which can often be purchased directly or made via bromination, 4-iodooxazole is frequently synthesized via a Halogen Dance rearrangement. This is a vital mechanistic detail for process chemists.
Mechanism:
Start: 5-Iodooxazole (easier to make via direct C5 lithiation).
Base Treatment: Treatment with LDA causes deprotonation at C2 (if open) or C4.
Migration: The iodine atom migrates from C5 to C4 to form the thermodynamically more stable 4-iodo-5-lithio species (or similar intermediate depending on substitution).
Quench: Protonation yields 4-iodooxazole.
Note: If you attempt to lithiate 4-iodooxazole directly without blocking groups, the iodine may migrate back or the ring may open.
Caption: The 5-to-4 iodine migration (Halogen Dance) is the primary synthetic route to 4-iodooxazole, leveraging thermodynamic stability.
Regioselectivity in Dihalo-Scaffolds
When designing complex scaffolds with multiple halogen handles (e.g., 2,4-diiodooxazole or 2-chloro-4-iodooxazole), the order of reactivity is predictable and exploitable.
Case Study: 2-Chloro-4-Iodooxazole
This is a "Gold Standard" scaffold for sequential coupling.
First Coupling (Suzuki, RT): Occurs exclusively at C4-I . The C-Cl bond is inert under mild conditions.
Second Coupling (Suzuki, High Temp/S-Phos): Occurs at C2-Cl .
Case Study: 2,4-Diiodooxazole
Standard Conditions: C2 is electronically activated and often reacts first, or mixtures are obtained.
Catalyst Control: Bulky, electron-rich phosphine ligands can sometimes invert this selectivity, but generally, mixed-halogen scaffolds (I/Cl or I/Br) are preferred for high fidelity.
Caption: Orthogonal reactivity of C4-I and C2-Cl allows for precise, sequential assembly of trisubstituted oxazoles.
Experimental Protocol: Optimized Suzuki Coupling
Objective: Coupling of 4-iodooxazole with phenylboronic acid.
Reagents:
4-Iodooxazole (1.0 equiv)
Phenylboronic acid (1.5 equiv)
Pd(PPh₃)₄ (1.0 mol%)
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
DME (Dimethoxyethane) or Toluene/EtOH (degassed)
Procedure:
Setup: In a glovebox or under Argon flow, charge a reaction vial with 4-iodooxazole, phenylboronic acid, and Pd(PPh₃)₄.
Solvent Addition: Add degassed DME and the aqueous Na₂CO₃ solution.
Reaction: Stir vigorously at Room Temperature (25°C) .
Checkpoint: Monitor by LCMS. Conversion is typically >95% within 2–4 hours.
Comparison: If using 4-bromooxazole, heat to 80°C is required; reaction time extends to 12+ hours.
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.
Expert Tip: 4-Iodooxazole can be light-sensitive. Wrap reaction vessels in foil if running for extended periods, though the fast reaction rate usually negates this need.
References
Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles. Journal of Organic Chemistry.
[Link]
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles and Dihalooxazoles. Journal of Organic Chemistry.
[Link][2]
Suzuki-Miyaura Cross-Coupling: Reactivity of Halo-Azoles. Organic Chemistry Portal.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Classification
Immediate Action Required:
4-Iodo-1,3-oxazole hydrochloride must be classified as Halogenated Organic Solid Waste (if pure) or Halogenated Solvent Waste (if dissolved).[1] Due to the presence of the iodine atom and the hydrochloride counter-ion, this compound presents a dual hazard profile: potential release of corrosive hydroiodic acid (HI) degradation products and acidity from the HCl salt.
Core Disposal Directive:DO NOT dispose of down the drain. DO NOT mix with non-halogenated solvents or strong oxidizers.[1] Segregate strictly into iodine-compatible halogenated waste streams to prevent incinerator catalyst poisoning and toxic emission events.[1]
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its reactive nature.[1][2] As a halogenated heteroaromatic salt, it exhibits specific stability issues that dictate the disposal protocol.
Chemical Identity: 4-Iodo-1,3-oxazole hydrochloride[1]
C-I Bond Lability: The carbon-iodine bond is weaker than C-Cl or C-Br bonds.[1] Exposure to light or heat can cause homolytic cleavage, releasing iodine radicals (
) or elemental iodine (), which are corrosive and toxic.[1]
Acidic Hydrolysis: As a hydrochloride salt, the compound is hygroscopic and acidic.[1] In the presence of moisture, it may hydrolyze to release hydrochloric acid (HCl) fumes, lowering the pH of waste containers and potentially reacting with incompatible wastes (e.g., sulfides, cyanides).
Property
Hazard Implication
Iodine Content
Requires "Halogenated" classification; potential for catalyst poisoning in standard incineration.[1]
HCl Salt
Acidic nature; incompatible with strong bases or bleach (risk of or gas evolution).[1]
Oxazole Ring
Generally stable, but can ring-open under strong acidic/basic conditions at high temperatures.[1]
Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste facility, ensure it is stable.[1]
A. Solid Waste (Pure Compound)[1]
Container: Amber glass or high-density polyethylene (HDPE).[1] Avoid metal containers due to corrosion risk from the HCl salt.[1]
Labeling: Clearly mark as "Halogenated Organic Solid." Explicitly list "Contains Iodine" on the tag, as some waste handlers require specific segregation for iodine species.[1]
Stabilization: If the material has turned dark (purple/brown) indicating free iodine release, add a small amount of solid sodium thiosulfate (
) to the container to reduce volatile iodine back to iodide.[1]
B. Liquid Waste (Reaction Mixtures)[1]
Segregation: Must go into the Halogenated Solvent stream.[1]
Incompatibility Alert: Never mix this waste with strong oxidizers (e.g., Nitric acid, Peroxides) or Bleach (Sodium Hypochlorite) .[1]
Mechanism:[1][3] Oxidizers will rapidly convert the iodide/iodine species into iodate or volatile elemental iodine, creating a toxic inhalation hazard.[1]
Mechanism:[1][3] Bleach will react with the acidic HCl salt to release chlorine gas (
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] If the solid is fine powder, use a powder hood or N95 respirator to avoid inhalation.[1]
Transfer: Transfer the solid into a wide-mouth plastic (HDPE) jar.
Labeling: Affix the hazardous waste tag. Check "Toxic" and "Irritant."[1][3][4] Write full chemical name.
Secondary Containment: Place the jar into a clear plastic bag (secondary containment) before transport to the waste storage area.
Scenario B: Disposal of Reaction Solutions
Quenching: If the oxazole was used in a reaction with active reagents (e.g., lithium halogen exchange), ensure the reaction is fully quenched with ammonium chloride or water before disposal.[1]
pH Check: Check the pH of the aqueous layer.[1] If highly acidic (pH < 2) due to the HCl salt, neutralize carefully with Sodium Bicarbonate (
Note: Neutralization prevents the corrosion of metal waste drums downstream.[1]
Separation: Separate the organic layer (containing the iodinated compound).[1]
Consolidation: Pour the organic layer into the Halogenated Waste carboy.
Scenario C: Contaminated Glassware
Triple Rinse: Rinse the flask 3 times with a compatible solvent (e.g., Acetone or Dichloromethane).[1]
Collect Rinsate: Pour the first rinse into the Halogenated Waste container.
Final Wash: Subsequent rinses can often be treated as general solvent waste, but best practice dictates collecting all rinses as halogenated if significant residue remains.[1]
Glass Disposal: Deface the label on the empty bottle and place it in the "Broken Glass/Sharps" bin (if glass) or trash (if plastic and triple-rinsed).[1]
Disposal Decision Matrix
The following logic flow ensures the material ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating iodinated heterocyclic waste streams.
Emergency Procedures (Spill Response)
In the event of a spill of 4-Iodo-1,3-oxazole hydrochloride:
Scenario
Protocol
Solid Spill
1. Isolate the area. 2. Wear N95 mask and double nitrile gloves.[1] 3. Cover spill with wet paper towels to prevent dust generation.[1] 4. Scoop into a waste bag. 5. Wipe area with 5% Sodium Thiosulfate solution (to neutralize iodine stains).[1]
Solution Spill
1. Absorb with vermiculite or spill pads.[1][3] 2. Do not use bleach to clean the surface (risk of gas evolution).[1] 3. Place absorbent materials into the "Hazardous Debris" container.
Skin Contact
Wash immediately with soap and water for 15 minutes.[1] If skin turns yellow/brown (iodine stain), wash with a dilute thiosulfate solution if available, or continue flushing with water.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
PubChem. (n.d.).[1] 4-Iodo-1,2-oxazole (Compound Summary).[1][5] National Library of Medicine.[1] [Link][1]
American Chemical Society. (2016).[1] MedChem Tips and Tricks: Green Chromatography and Waste Management. ACS Green Chemistry Institute.[1] [Link]
University of Wisconsin–Madison. (n.d.).[1] Chapter 7: Chemical Disposal Procedures - Halogenated and Iodinated Wastes. Safety Department.[1] [Link][1]
Personal protective equipment for handling 4-Iodo-1,3-oxazole hydrochloride
Executive Summary: The "Unknown Hazard" Protocol[1] As a specialized halogenated heterocyclic salt, 4-Iodo-1,3-oxazole hydrochloride often lacks a comprehensive, commercially available Safety Data Sheet (SDS) with specif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Unknown Hazard" Protocol[1]
As a specialized halogenated heterocyclic salt, 4-Iodo-1,3-oxazole hydrochloride often lacks a comprehensive, commercially available Safety Data Sheet (SDS) with specific toxicological endpoints.[1] In drug discovery, the absence of data must be treated as a signal for elevated risk, not safety.
Immediate Action Required: Treat this compound as a Potent Compound (OEB 3) until definitive toxicology proves otherwise.[2]
Primary Risks: Respiratory sensitization, mucous membrane corrosion (due to HCl hydrolysis), and potential alkylating activity (organoiodide).[2]
Critical Control: All handling of the solid salt must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[2]
Part 1: Risk Assessment & Hazard Identification
The "Why" behind the protocol.
To establish a self-validating safety system, we must deconstruct the molecule into its functional risk components.[2] This structural analysis dictates our PPE choices.
Functional Moiety
Risk Mechanism
Operational Implication
Hydrochloride Salt (.HCl)
Hydrolysis upon contact with moisture (mucous membranes, humidity) releases Hydrochloric Acid.[1]
Corrosive Hazard: Requires eye protection capable of withstanding acidic vapors; strictly no open-bench weighing.[1][2]
Organoiodide (C-I Bond)
Carbon-Iodine bonds are photolabile.[2] Decomposition releases free Iodine () and radical species.[2]
Stability Hazard: Material must be protected from light (amber glassware/foil).[2] Degraded material is more toxic/corrosive.
1,3-Oxazole Ring
Aromatic heterocycle often used as a pharmacophore.[2] Potential for biological activity/enzyme inhibition.[2]
Systemic Toxicity: Treat as a potential sensitizer.[2] Avoid all skin contact.[2][3]
Part 2: The PPE Matrix
Standard Operating Configuration
Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific task.
Chemical Barrier: If using halogenated solvents (DCM) or ketones:1. Inner: Nitrile2.[2][4][5] Outer: Silver Shield / Laminate Rationale: Standard nitrile degrades rapidly in DCM.[2]
Eye/Face
Chemical Safety Goggles (Indirect Venting)Rationale: Glasses allow dust entry from the side.[2]
Safety Glasses with Side Shields + Face Shield (if >500mL)Rationale: Splash protection.[2]
Respiratory
Engineering Control Primary: Fume Hood.If hood unavailable (Emergency only): P100 / N99 Respirator .Rationale: HCl salt dust is highly irritating.[2]
Fume Hood Required. Sash at working height (18 inches).[2]
Body
Lab Coat (Cotton/Poly blend), buttoned to neck.[2]
This workflow uses "Check-Gates."[2] You cannot proceed to the next step until the current condition is met.[2]
Workflow Visualization: PPE & Handling Logic
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.
Step-by-Step Handling Procedure
Step 1: Environmental Prep (The "Zero State")
Airflow Check: Verify Fume Hood face velocity is 80–100 fpm.
Light Protection: Wrap receiving flasks in aluminum foil. Iodine bonds are sensitive to UV/visible light; degradation yields
(purple vapor), which is toxic and corrosive [1].[2]
Deactivation Prep: Prepare a beaker of 10% Sodium Thiosulfate (
) in the hood.[2] This neutralizes any free iodine released during accidental decomposition.[2]
Step 2: Transfer and Weighing
Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat.[2] Hydrochloride salts are often hygroscopic and prone to static cling, leading to aerosolization.[2]
The "In-Hood" Rule: Never remove the open container from the hood. If you must transport it to a balance, seal the container in a secondary Ziploc bag before crossing the sash plane.[2]
Dissolution: Add solvent immediately after weighing to reduce dust hazard.[2]
Step 3: Reaction Monitoring
Acid Management: If the reaction is heated, the HCl salt may dissociate.[2] Ensure the reaction vessel is vented through a scrubber or into a soda-lime trap to capture acidic vapors.[2]
Part 4: Emergency & Disposal
Logistics for Failure Modes
Spill Response (Solid)
Evacuate: If spill is outside the hood, evacuate the lab for 15 minutes to allow aerosols to settle.
PPE Upgrade: Don N95/P100 respirator and goggles.[2]
Neutralize: Cover spill with Sodium Carbonate or Calcium Carbonate (to neutralize HCl).[2]
Clean: Sweep gently (do not dust) into a container.[2] Wash area with the Sodium Thiosulfate solution prepared in Step 1.[2]
Waste Disposal
This compound poses a "Dual Hazard" for disposal: Halogenated Organic + Acidic.[2]
Waste Stream
Classification
Notes
Solid Waste
Hazardous Chemical Waste (Solid)
Label as "Halogenated Heterocycle, Acidic."[1] Do not mix with oxidizers.[2]
Liquid Waste
Halogenated Organic Solvent
CRITICAL: Do not mix with basic aqueous waste (e.g., Sodium Hydroxide) without testing for exotherms.[2] Segregate from non-halogenated solvents to reduce incineration costs.[2]
Contaminated Sharps
Chemically Contaminated Sharps
Needles used with this compound must be incinerated, not autoclaved.[2]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] United States Department of Labor.[2] [Link]
American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] [Link]